1,2-Dimyristin, (R)-

Description

Properties

CAS No. |

1069-82-5 |

|---|---|

Molecular Formula |

C31H60O5 |

Molecular Weight |

512.8 g/mol |

IUPAC Name |

[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |

InChI Key |

JFBCSFJKETUREV-GDLZYMKVSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |

Other CAS No. |

1069-82-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1,2-Dimyristin: Structure, Stereochemistry, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1,2-Dimyristin, a significant diacylglycerol (DAG) involved in cellular signaling. The document details its chemical structure, stereospecificity, physicochemical properties, and its crucial role as a second messenger in the Protein Kinase C (PKC) signaling pathway.

Chemical Structure and Stereochemistry

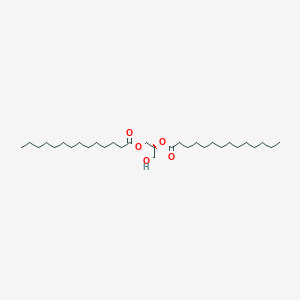

(R)-1,2-Dimyristin, systematically known as 1,2-Dimyristoyl-sn-glycerol, is a diacylglycerol where two myristic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol backbone, leaving the hydroxyl group at the sn-3 position free. Myristic acid is a saturated fatty acid with 14 carbon atoms.

The stereochemistry of the glycerol backbone is crucial for its biological activity. The "sn" designation stands for stereospecifically numbered, indicating that the glycerol molecule is prochiral. In the case of 1,2-diacyl-sn-glycerols, the stereocenter is at the C2 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration at this C2 carbon is (R). This specific stereoisomer is the biologically active form in many cellular processes.

Chemical Formula: C₃₁H₆₀O₅

Molecular Weight: 512.81 g/mol

CAS Number: 60562-16-5

Physicochemical Properties

(R)-1,2-Dimyristin is a white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Physical State | Crystalline solid | [1] |

| Melting Point | 57-61 °C | [1][2] |

| Boiling Point | 577.2 °C at 760 mmHg (Predicted) | [2] |

| Solubility | DMF: 20 mg/mLDMSO: 7 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [3] |

| Optical Rotation | [α]²⁵/D = -4.2 ± 2° (c=1 in CHCl₃) | [4] |

| Stability | Stable at -20°C for at least 4 years | [3] |

Biological Significance: Role in Protein Kinase C (PKC) Activation

(R)-1,2-Dimyristin, like other 1,2-diacyl-sn-glycerols, is a crucial second messenger in signal transduction pathways. One of its most well-characterized functions is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of PKC by diacylglycerols is a key event in the phosphoinositide signaling pathway. This pathway is initiated by the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic diacylglycerol remains in the plasma membrane.

Here, diacylglycerol, such as (R)-1,2-Dimyristin, recruits and activates conventional and novel isoforms of PKC. The C1 domain of PKC directly binds to diacylglycerol, causing a conformational change in the enzyme that relieves autoinhibition and exposes the catalytic domain, leading to the phosphorylation of its downstream target proteins. Saturated diacylglycerols like 1,2-DMG are generally considered weak activators of PKC.[3][5]

Below is a diagram illustrating the signaling pathway leading to PKC activation.

Caption: The Phosphoinositide Signaling Pathway Leading to PKC Activation.

Experimental Protocols

Asymmetric Synthesis of 1,2-Diacylglycerols

-

Epoxidation: Asymmetric epoxidation of allyl bromide to yield a chiral epoxide.

-

Ring Opening: Regioselective opening of the epoxide with a protected glycerol derivative.

-

Diacylation: Esterification of the free hydroxyl groups with myristic acid or its activated derivative (e.g., myristoyl chloride or anhydride).

-

Deprotection: Removal of the protecting group under mild conditions that prevent acyl migration. A study suggests using ceric ammonium nitrate for the removal of a 4-methoxyphenyl protecting group to yield the final 1,2-diacylglycerol with high enantiomeric excess.[6]

This four-step process can yield the desired chiral 1,2-diacylglycerol in good overall yield.[6]

Characterization of (R)-1,2-Dimyristin

The identity and purity of synthesized (R)-1,2-Dimyristin can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the glycerol backbone and the two myristoyl chains. The chemical shifts and coupling constants of the protons on the glycerol backbone can provide information about the acylation positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

-

Optical Rotation: Measurement of the specific optical rotation confirms the enantiomeric purity of the synthesized (R)-isomer.

-

Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

The workflow for synthesis and characterization is depicted below.

Caption: General Workflow for the Synthesis and Characterization of (R)-1,2-Dimyristin.

Conclusion

(R)-1,2-Dimyristin is a stereospecific diacylglycerol with well-defined physicochemical properties and a critical role in cellular signal transduction. Its function as a second messenger in activating Protein Kinase C highlights its importance in a multitude of cellular processes. A thorough understanding of its structure, stereochemistry, and biological activity is essential for researchers in the fields of cell biology, biochemistry, and drug development, particularly for those investigating signaling pathways and developing modulators of PKC activity. The synthetic and analytical methods outlined in this guide provide a framework for obtaining and characterizing this important lipid molecule for further research.

References

- 1. 1,2-Dimyristoyl-sn-glycerol or 1,2-DMG Manufacturers, with SDS [mubychem.com]

- 2. 1,2-DIMYRISTOYL-SN-GLYCEROL - Safety Data Sheet [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,2-Dimyristoyl-sn-glycerol, 60562-16-5 | BroadPharm [broadpharm.com]

- 6. An efficient asymmetric synthesis of diacylglycerols. [agris.fao.org]

An In-depth Technical Guide to (R)-1,2-Dimyristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1,2-Dimyristin, a specific stereoisomer of the diacylglycerol (DAG) molecule 1,2-dimyristoylglycerol. While the biological roles of the more common (S)-1,2-Dimyristin (also known as 1,2-dimyristoyl-sn-glycerol) as a second messenger in cellular signaling are recognized, specific data on the (R)-enantiomer is notably scarce in publicly available literature. This guide consolidates the available information on the chemical properties, identification, and potential biological significance of (R)-1,2-Dimyristin, drawing necessary comparisons with its (S)-enantiomer and the racemic mixture. It aims to serve as a foundational resource for researchers investigating the stereospecific effects of diacylglycerols in cellular processes and as a starting point for drug development professionals exploring novel therapeutic avenues.

Chemical Identification and Properties

A definitive Chemical Abstracts Service (CAS) number for (R)-1,2-Dimyristin could not be located in the available scientific literature and chemical databases. For reference, the CAS numbers for the corresponding (S)-enantiomer and the racemic mixture are provided below.

Table 1: CAS Numbers and Synonyms of 1,2-Dimyristin Isomers

| Isomer | CAS Number | Synonyms |

| (R)-1,2-Dimyristin | Not Available | (R)-1,2-ditetradecanoyl-glycerol |

| (S)-1,2-Dimyristin | 60562-16-5[1] | 1,2-Dimyristoyl-sn-glycerol[2][3], (S)-Glycerol 1,2-dimyristate[1], 1,2-Ditetradecanoyl-sn-glycerol[1], 1,2-DMG[2] |

| rac-1,2-Dimyristin | 20255-94-1[4][5][6] | 1,2-Dimyristoyl-rac-glycerol[4][5], 1,2-Dimyristoylglycerin[6], Glycerol 1,2-ditetradecanoate[6] |

Table 2: Physicochemical Properties of (S)-1,2-Dimyristin

| Property | Value |

| Molecular Formula | C₃₁H₆₀O₅ |

| Molecular Weight | 512.81 g/mol [1] |

| Appearance | Crystalline solid[2] |

| Purity | ≥95%[1] |

| Storage Temperature | -20°C[3] |

Synthesis and Enantiomeric Separation

The separation of diacylglycerol enantiomers is a critical experimental procedure for studying their distinct biological activities.

Experimental Protocol: Enantiomeric Separation of Diacylglycerols by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on established techniques for separating diacylglycerol enantiomers.[7][8][9]

Objective: To separate and purify (R)- and (S)-enantiomers of 1,2-Dimyristin from a racemic mixture.

Materials:

-

Racemic 1,2-Dimyristin

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

Chiral stationary phase HPLC column (e.g., polysaccharide-based chiral stationary phases)

-

HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Procedure:

-

Sample Preparation: Dissolve the racemic 1,2-Dimyristin in the mobile phase to a known concentration.

-

HPLC System Setup:

-

Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio should be optimized for the specific column and compound.

-

Set the flow rate to an appropriate value (e.g., 1.0 mL/min).

-

Set the detector to the appropriate wavelength or parameters for detection.

-

-

Injection and Elution: Inject the prepared sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Fraction Collection: Collect the eluting fractions corresponding to the two separated peaks.

-

Analysis and Confirmation: Analyze the collected fractions to confirm the purity and identity of each enantiomer. This can be done by re-injecting the fractions into the HPLC or by using other analytical techniques such as mass spectrometry or polarimetry.

Biological Activity and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC). The naturally occurring 1,2-diacyl-sn-glycerols (the (S)-enantiomer) are known to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.

Protein Kinase C (PKC) Activation

Studies on 1,2-diacylglycerols have shown that saturated DAGs, including 1,2-dimyristoyl-sn-glycerol, are generally weak activators of PKC.[2] The stereochemical configuration of the diacylglycerol molecule is critical for its interaction with and activation of PKC. While extensive research exists for the (S)-enantiomer, there is a lack of direct comparative studies on the potency of (R)-1,2-Dimyristin as a PKC activator. It is plausible that the (R)-enantiomer may act as a weak activator, a competitive inhibitor, or have no effect on PKC, but this remains to be experimentally verified.

General Diacylglycerol Signaling Pathway

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates PKC.

Figure 1. Generalized Diacylglycerol Signaling Pathway.

Potential Research and Drug Development Applications

The scarcity of data on (R)-1,2-Dimyristin presents a unique opportunity for novel research. Key areas of investigation include:

-

Stereospecific PKC Activation: Directly comparing the effects of purified (R)- and (S)-1,2-Dimyristin on the activity of different PKC isoforms. This could reveal previously unknown regulatory mechanisms.

-

Enantiomer-specific Cellular Responses: Investigating whether the (R)-enantiomer can induce distinct downstream cellular responses compared to the (S)-enantiomer.

-

Therapeutic Potential: If (R)-1,2-Dimyristin is found to be a specific modulator (agonist or antagonist) of certain PKC isoforms, it could be explored as a therapeutic agent in diseases where PKC signaling is dysregulated, such as cancer or inflammatory disorders.

Conclusion

(R)-1,2-Dimyristin represents an understudied area within the field of lipid signaling. While its chemical properties can be inferred from its enantiomer and the racemic mixture, a dedicated CAS number and specific biological data are conspicuously absent. This technical guide has summarized the available information and highlighted the significant knowledge gaps. The provided experimental framework for enantiomeric separation and the generalized signaling pathway diagram offer a starting point for researchers to delve into the stereospecific roles of this molecule. Future investigations into the synthesis, biological activity, and therapeutic potential of (R)-1,2-Dimyristin are warranted and could provide valuable insights into the complexities of diacylglycerol signaling and open new avenues for drug discovery.

References

- 1. 1,2-Dimyristoyl-sn-glycerol ≥95% | 60562-16-5 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Buy 1,2-Dimyristoyl-rac-glycerol | 20255-94-1 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. larodan.com [larodan.com]

- 7. Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

(R)-1,2-Dimyristin: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and chloroform solubility of (R)-1,2-Dimyristin, a diacylglycerol of significant interest in various research and pharmaceutical applications. The document details its physical and chemical properties, offers comparative data with related lipids, and provides standardized experimental protocols for determining these characteristics.

Physicochemical Data of (R)-1,2-Dimyristin

(R)-1,2-Dimyristin, also known as (R)-Glycerol 1,2-dimyristate, is a diacylglycerol containing two myristic acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone.[1] Its physical state at room temperature is a white to off-white solid.[1] The key physicochemical properties are summarized below.

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point | 58-61°C | [1] |

| Solubility | Soluble in organic solvents (chloroform, ethyl acetate, acetone) | [1] |

| Molecular Formula | C31H60O5 | [1] |

| Molecular Weight | 512.8 g/mol | [1] |

| Storage Condition | -20°C | [1] |

Comparative Analysis of Acylglycerol Melting Points

The melting point of acylglycerols is significantly influenced by the length and saturation of their fatty acid chains. Longer and more saturated chains result in stronger van der Waals interactions, leading to higher melting points.[1] The table below compares the melting point of (R)-1,2-Dimyristin with other common diacylglycerols and triacylglycerols.

| Compound | Structure (Fatty Acid Composition) | Melting Point (°C) |

| (R)-1,2-Dimyristin | Diacylglycerol (14:0/14:0) | 58-61[1] |

| Trimyristin | Triacylglycerol (14:0/14:0/14:0) | 58.5[2] |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Phospholipid (16:0/16:0) | 41.5[3][4] |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | Phospholipid (18:0/18:0) | 54.5[3][4] |

Experimental Protocols

The following sections detail standardized methods for determining the melting point and assessing the solubility of (R)-1,2-Dimyristin.

Melting Point Determination via Capillary Method

This protocol is a standard method for determining the melting point of solid fats and lipids.[5][6][7]

Apparatus:

-

Melting point capillary tubes

-

Calibrated thermometer (0.2°C subdivisions) or a digital melting point apparatus (e.g., Mel-Temp)

-

Heating bath (e.g., Thiele tube with heating oil) or heated metal block

-

Sample of (R)-1,2-Dimyristin (powdered)

Procedure:

-

Sample Preparation: Ensure the (R)-1,2-Dimyristin sample is dry and finely powdered.[8] If the sample was previously melted, it should be chilled to solidify completely.[5]

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube.[6] Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[8]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb.[8] Immerse the setup in the Thiele tube's oil bath, ensuring the rubber band is above the oil level.[6]

-

Melting Point Apparatus: Insert the capillary tube into the heating block of the apparatus.[6]

-

-

Heating and Observation:

-

For an unknown melting point, perform a rapid initial heating to get an approximate range.[6][7]

-

For an accurate measurement, begin heating slowly when the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[6]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6] For pure compounds, this range is typically narrow (0.5-1.0°C).[6][7]

Solubility Assessment in Chloroform

This protocol outlines a qualitative and can be adapted for a quantitative determination of solubility.

Materials:

-

(R)-1,2-Dimyristin

-

Chloroform (reagent grade)

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

Qualitative Procedure:

-

Place a small, weighed amount (e.g., 10 mg) of (R)-1,2-Dimyristin into a clean, dry test tube.

-

Add a small volume of chloroform (e.g., 1 mL) to the test tube.

-

Agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid. A clear solution indicates solubility at that concentration.

Quantitative Procedure (Determination of Saturation Solubility):

-

Prepare a series of vials with a fixed volume of chloroform (e.g., 2 mL).

-

Add increasing, precisely weighed amounts of (R)-1,2-Dimyristin to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet any undissolved solid.

-

Carefully extract a known volume of the supernatant from each vial that contains undissolved solid.

-

Evaporate the chloroform from the supernatant and weigh the residual lipid.

-

Calculate the concentration of (R)-1,2-Dimyristin in the saturated solution, typically expressed in mg/mL.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships governing the physical properties of diacylglycerols.

References

- 1. 1,2-Dimyristin, (R)- (1069-82-5) for sale [vulcanchem.com]

- 2. Trimyristin | C45H86O6 | CID 11148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biological Function of (R)-1,2-Dimyristin in Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2-Dimyristin, also known as 1,2-dimyristoyl-sn-glycerol (DMG), is a saturated diacylglycerol (DAG) that plays a significant role in the biophysical properties and signaling functions of cellular membranes. As a key lipid second messenger, its primary role involves the activation of protein kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes. This technical guide provides a comprehensive overview of the biological functions of (R)-1,2-Dimyristin, with a focus on its impact on membrane structure, its role in signal transduction, and detailed experimental protocols for its study.

Introduction

Diacylglycerols are critical components of cellular membranes, acting as intermediates in lipid metabolism and as potent signaling molecules.[1] The stereochemistry and acyl chain composition of DAGs significantly influence their biological activity.[2] (R)-1,2-Dimyristin is a saturated diacylglycerol with two myristic acid (14:0) chains at the sn-1 and sn-2 positions of the glycerol backbone.[3] While it is a weaker activator of Protein Kinase C (PKC) compared to its unsaturated counterparts, its presence in cellular membranes has significant implications for membrane organization and signaling pathway modulation.[3] This guide will delve into the specific functions of (R)-1,2-Dimyristin, offering a technical resource for researchers in cellular biology and drug development.

Biophysical Effects of (R)-1,2-Dimyristin on Cellular Membranes

(R)-1,2-Dimyristin, like other diacylglycerols, influences the physical properties of lipid bilayers. Its saturated acyl chains lead to distinct effects compared to unsaturated DAGs.

Membrane Order and Fluidity

Membrane Curvature

Diacylglycerols are known to introduce negative curvature to lipid monolayers, which can facilitate processes like membrane fusion and fission. The length and saturation of the acyl chains influence this effect. Shorter, saturated DAGs have a less negative spontaneous radius of curvature compared to longer, unsaturated DAGs.[1]

Table 1: Comparative Effects of Saturated vs. Unsaturated Diacylglycerols on Membrane Properties

| Property | Saturated Diacylglycerols (e.g., (R)-1,2-Dimyristin) | Unsaturated Diacylglycerols (e.g., dioleoylglycerol) |

| Membrane Packing | Induce a "condensing effect," increasing lipid packing. | Induce larger spacing between phospholipid headgroups.[4] |

| Acyl Chain Order | Increase acyl chain order.[4] | Acyl chains are more spread and disordered.[4] |

| Bilayer Thickness | Increase bilayer thickness.[4] | Can increase bilayer thickness, but to a lesser extent than saturated DAGs.[4] |

| Membrane Curvature | Induce negative curvature.[1] | Induce a more negative spontaneous radius of curvature.[1] |

| Lateral Diffusion | Tend to decrease the lateral diffusion of molecules. | More effective at slowing down the lateral diffusion of molecules.[4] |

Role in Cellular Signaling

The primary signaling function of (R)-1,2-Dimyristin is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play crucial roles in a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol to their C1 domains.[1] (R)-1,2-Dimyristin, being a saturated DAG, is considered a weak activator of PKC compared to unsaturated DAGs.[3] The potency of PKC activation is dependent on the acyl chain composition of the diacylglycerol.

Table 2: Relative Activation of PKC by Different Diacylglycerol Species (Illustrative Data)

| Diacylglycerol Species | Acyl Chain Composition | Relative PKC Activation (Illustrative) |

| (R)-1,2-Dimyristin | 14:0/14:0 | Low |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0/20:4 (n-6) | High |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | 18:0/22:6 (n-3) | Very High |

| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1/18:1 | Moderate to High |

Signaling Pathway of PKC Activation and its Regulation

The activation of PKC by (R)-1,2-Dimyristin is a key step in a complex signaling cascade. This process is tightly regulated, in part by Diacylglycerol Kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby terminating the PKC signal.

Caption: PKC activation by (R)-1,2-Dimyristin and its regulation by DGK.

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity upon incorporation of (R)-1,2-Dimyristin.

Materials:

-

Liposomes (e.g., POPC)

-

(R)-1,2-Dimyristin (in a suitable solvent like chloroform)

-

DPH (in tetrahydrofuran)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with polarization filters

Procedure:

-

Liposome Preparation: Prepare unilamellar liposomes of the desired phospholipid composition (e.g., 100% POPC) by extrusion.

-

Incorporation of (R)-1,2-Dimyristin: Add the desired molar percentage of (R)-1,2-Dimyristin to the phospholipids in chloroform before lipid film formation. Prepare a control set of liposomes without (R)-1,2-Dimyristin.

-

DPH Labeling: Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1. Incubate in the dark at room temperature for at least 30 minutes.

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the correction factor (G-factor) using a horizontally polarized excitation beam and measuring the vertical (I_HV) and horizontal (I_HH) emission intensities. G = I_HV / I_HH.

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Data Analysis: Compare the anisotropy values of the control liposomes with those containing (R)-1,2-Dimyristin. An increase in anisotropy indicates a decrease in membrane fluidity.

Caption: Workflow for measuring membrane fluidity.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine the ability of (R)-1,2-Dimyristin to activate PKC in vitro.

Materials:

-

Purified PKC isoform (e.g., PKCα)

-

(R)-1,2-Dimyristin

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation: Prepare mixed micelles or vesicles containing PS and varying concentrations of (R)-1,2-Dimyristin.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, purified PKC, the substrate peptide, and the lipid vesicles.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding cold TCA.

-

Separation of Phosphorylated Substrate: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Determine the amount of ³²P incorporated into the substrate peptide as a measure of PKC activity. Plot PKC activity as a function of (R)-1,2-Dimyristin concentration to determine the EC50.

Caption: Workflow for in vitro PKC activity assay.

Cellular Uptake of Radiolabeled (R)-1,2-Dimyristin

This protocol provides a general framework for studying the cellular uptake and metabolism of (R)-1,2-Dimyristin using a radiolabeled analog.

Materials:

-

[³H]-(R)-1,2-Dimyristin

-

Cultured cells (e.g., HEK293, HeLa)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) system

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

-

Incubation with Radiolabel: Add [³H]-(R)-1,2-Dimyristin to the cell culture medium at the desired concentration and incubate for various time points.

-

Washing: At each time point, remove the medium and wash the cells several times with ice-cold PBS to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the total radioactivity using a scintillation counter to determine total cellular uptake.

-

Lipid Extraction and Analysis (Optional): To study metabolism, extract lipids from the cells using a suitable solvent system. Separate the lipid species by TLC and quantify the radioactivity in the spots corresponding to [³H]-(R)-1,2-Dimyristin and its potential metabolites (e.g., phosphatidic acid, monoacylglycerol).

-

Data Analysis: Plot the cellular uptake of [³H]-(R)-1,2-Dimyristin over time. If metabolism is studied, quantify the percentage of the radiolabel in different lipid species.

Conclusion

(R)-1,2-Dimyristin is a key saturated diacylglycerol that, while a less potent direct activator of PKC than its unsaturated counterparts, plays a crucial role in modulating the biophysical properties of cellular membranes. Its ability to increase membrane order and its involvement in the intricate regulation of PKC signaling highlight its importance in cellular physiology. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the specific functions of (R)-1,2-Dimyristin and its potential as a target for therapeutic intervention. Further research is warranted to obtain more precise quantitative data on its effects and to fully elucidate its role in complex cellular signaling networks.

References

- 1. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Influence of (R)-1,2-Dimyristin on the Phase Behavior of Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2-Dimyristin, a saturated diacylglycerol (DAG), plays a significant role in modulating the physical properties and phase behavior of lipid bilayers, which are fundamental components of cell membranes. This technical guide provides an in-depth analysis of the structural and thermodynamic effects of incorporating (R)-1,2-dimyristin into model lipid membrane systems, primarily focusing on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers. Quantitative data from key experimental techniques are summarized, detailed experimental protocols are provided, and the underlying molecular interactions and signaling implications are illustrated.

Introduction

Diacylglycerols are critical lipid molecules that serve as metabolic intermediates and potent second messengers in a multitude of cellular signaling pathways.[1] Their presence in cellular membranes can significantly alter the local lipid environment, influencing membrane fluidity, curvature, and the formation of distinct lipid domains. (R)-1,2-Dimyristin, with its two saturated 14-carbon acyl chains, provides a well-defined model for studying the impact of saturated DAGs on the biophysical properties of lipid bilayers. Understanding these interactions is crucial for elucidating the mechanisms of cellular signaling and for the rational design of lipid-based drug delivery systems.

Physicochemical Properties of (R)-1,2-Dimyristin

(R)-1,2-Dimyristin is the (R)-enantiomer of 1,2-dimyristoyl-glycerol. It is a neutral lipid with a small, polar glycerol headgroup and two nonpolar myristoyl chains.

Table 1: Physicochemical Properties of 1,2-Dimyristoyl-sn-glycerol

| Property | Value |

| Chemical Formula | C₃₁H₆₀O₅ |

| Molecular Weight | 512.81 g/mol |

| Physical Form | Powder |

| Solubility | Soluble in chloroform |

| Chirality | (R)-enantiomer at the sn-2 position of the glycerol backbone |

Note: While this guide focuses on the (R)-enantiomer, much of the available experimental data has been generated with 1,2-dimyristoyl-sn-glycerol, which is the (S)-enantiomer. In a non-chiral lipid environment such as a pure DMPC bilayer, the thermodynamic and phase behavior of the two enantiomers are expected to be identical. This guide will proceed under this assumption.

Impact of (R)-1,2-Dimyristin on Lipid Bilayer Phase Behavior

The incorporation of (R)-1,2-dimyristin into a lipid bilayer, such as one composed of DMPC, has profound effects on its thermotropic phase behavior. The primary technique for studying these effects is Differential Scanning Calorimetry (DSC), which measures the heat absorbed or released by a sample as its temperature is changed.

Quantitative Analysis of DMPC-(R)-1,2-Dimyristin Mixtures

The thermotropic phase behavior of binary mixtures of DMPC and 1,2-dimyristoylglycerol (DMG) has been extensively studied.[1][2] The phase diagram reveals complex behavior, including the formation of distinct molecular compounds and the induction of non-lamellar phases at higher DMG concentrations.[1][2]

Table 2: Phase Transition Temperatures and Enthalpies for DMPC/DMG Mixtures

| Mol% DMG | Phase Transition Onset (°C) | Phase Transition Peak (°C) | Phase Transition End (°C) | Phase(s) Present (Below Transition) | Fluid Phase Structure |

| 0 | 23.0 | 23.9 | 24.5 | Gel (G) | Lamellar (Lα) |

| 10 | 22.5 | 23.5 | 24.2 | G + Compound 1 (C1) | Lamellar (Lα) |

| 20 | 22.0 | 23.0 | 23.8 | G + C1 | Lamellar (Lα) |

| 30 | 21.5 | 22.5 | 23.5 | G + C1 | Lamellar (Lα) |

| 40 | 21.0 | 22.0 | 23.0 | G + C1 | Lamellar (Lα) |

| 50 | 24.0 | 25.5 | 27.0 | Compound 1 (C1) | Lamellar (Lα) |

| 60 | 25.0 | 28.0 | 31.0 | C1 + Compound 2 (C2) | Inverted Hexagonal (HII) |

| 66.7 | 27.0 | 31.5 | 34.0 | Compound 2 (C2) | Inverted Hexagonal (HII) |

| 80 | 30.0 | 35.0 | 38.0 | C2 + Crystalline DMG | Isotropic (I) |

| 90 | 32.0 | 37.0 | 40.0 | C2 + Crystalline DMG | Isotropic (I) |

| 100 | - | 42.0 (metastable α), 51.5 (stable β') | - | Crystalline DMG | - |

Data adapted from Heimburg et al., 1992.[2] The study identified the formation of two compounds with approximate stoichiometries of 1:1 (C1) and 1:2 (C2) DMPC:DMG.[2]

Interpretation of Phase Behavior

The phase diagram of DMPC-DMG mixtures reveals several key features:

-

Immiscibility in the Gel Phase: At low temperatures, DMPC and the DMPC:DMG compounds are immiscible, leading to phase separation.[1][2]

-

Miscibility in the Fluid Phase: In the fluid lamellar phase, DMPC and the 1:1 compound are miscible.[1][2]

-

Induction of Non-Lamellar Phases: At DMG concentrations above approximately 50 mol%, the fluid phase transitions from a lamellar (Lα) to an inverted hexagonal (HII) phase, and at even higher concentrations, to an isotropic phase.[1][2] This is due to the conical shape of the DAG molecule, which promotes negative membrane curvature.

Experimental Protocols

Synthesis of (R)-1,2-Dimyristin

A plausible synthetic route for (R)-1,2-dimyristin involves the asymmetric acylation of a protected glycerol derivative.[3]

Protocol:

-

Protection: Start with a commercially available chiral glycerol precursor, such as (S)-2,3-O-isopropylideneglycerol. The free primary alcohol is then protected with a suitable protecting group, for example, a p-methoxybenzyl (PMB) ether.

-

Deprotection: The isopropylidene group is selectively removed under acidic conditions to yield the diol with the primary alcohol protected.

-

Diacylation: The two free hydroxyl groups are then acylated with myristoyl chloride or myristic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Final Deprotection: The PMB protecting group is removed using an oxidizing agent like ceric ammonium nitrate (CAN) to yield the final product, (R)-1,2-dimyristin.[3]

-

Purification: The product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for (R)-1,2-dimyristin.

Preparation of Liposomes Containing (R)-1,2-Dimyristin

Protocol:

-

Lipid Film Hydration:

-

Dissolve DMPC and (R)-1,2-dimyristin in chloroform at the desired molar ratio in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the main phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

-

Formation of Unilamellar Vesicles (Optional):

-

For experiments requiring unilamellar vesicles (LUVs or GUVs), the MLV suspension can be further processed.

-

Extrusion (for LUVs): Subject the MLV suspension to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.

-

Electroformation (for GUVs): Deposit the lipid/chloroform mixture onto indium tin oxide (ITO) coated glass slides, evaporate the solvent, and apply an AC electric field in the presence of a swelling solution.

-

Caption: Workflow for preparing liposomes with (R)-1,2-dimyristin.

Differential Scanning Calorimetry (DSC)

Protocol:

-

Sample Preparation: Transfer a known amount of the liposome suspension (typically 10-50 µL of a 1-10 mg/mL suspension) into a DSC sample pan. Use the same volume of buffer in the reference pan. Seal the pans hermetically.

-

Instrument Setup: Place the sample and reference pans in the calorimeter. Equilibrate the system at a temperature well below the expected phase transition.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 1-2 °C/min) over the desired temperature range. Record the differential power required to maintain a zero temperature difference between the sample and reference pans.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature (Tonset), peak temperature (Tm), and the enthalpy of the transition (ΔH), which is the area under the transition peak.

X-ray Diffraction

Protocol:

-

Sample Preparation: For small-angle X-ray scattering (SAXS), the liposome suspension is loaded into a thin-walled quartz capillary. For wide-angle X-ray scattering (WAXS) of oriented bilayers, the lipid mixture is deposited on a flat substrate and hydrated from the vapor phase.

-

Data Collection: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. SAXS provides information on the lamellar repeat distance (d-spacing), while WAXS gives information about the packing of the acyl chains.

-

Data Analysis: The positions of the diffraction peaks in the SAXS pattern are used to calculate the d-spacing. The WAXS pattern is analyzed to determine the nature of the acyl chain packing (e.g., hexagonal in the fluid phase, orthorhombic or monoclinic in the gel phase).

Fluorescence Anisotropy

Protocol:

-

Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its trimethylammonium derivative (TMA-DPH), is incorporated into the liposome suspension at a low molar ratio (e.g., 1:500 probe:lipid).

-

Measurement: The sample is placed in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission is measured through polarizers oriented both vertically (I_VV) and horizontally (I_VH).

-

Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for instrumental bias.

-

Interpretation: A higher anisotropy value indicates a more ordered (less fluid) membrane environment, as the rotational motion of the probe is more restricted.

Role in Cellular Signaling

Diacylglycerols, including (R)-1,2-dimyristin, are key second messengers in the phosphoinositide signaling pathway.[4][5][6] The activation of phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.[4][5][6] While IP3 diffuses into the cytosol to trigger calcium release from intracellular stores, DAG remains in the membrane and activates protein kinase C (PKC).[4][5][6] The increased spacing between phospholipid headgroups induced by DAG is thought to be crucial for the binding and activation of PKC.[3]

Caption: Simplified diacylglycerol/PKC signaling pathway.

Conclusion

(R)-1,2-Dimyristin exerts a significant and complex influence on the phase behavior of lipid bilayers. Its incorporation leads to the formation of distinct molecular complexes with phospholipids, alters the phase transition thermodynamics, and can induce the formation of non-lamellar phases. These biophysical effects are intimately linked to its biological role as a second messenger in crucial cellular signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of diacylglycerols in membrane biophysics and cell biology.

References

- 1. Binary phase diagram of hydrated dimyristoylglycerol-dimyristoylphosphatidylcholine mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbi.ku.dk [nbi.ku.dk]

- 3. An efficient asymmetric synthesis of diacylglycerols. [agris.fao.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

(R)-1,2-Dimyristin as a Precursor for Phospholipid Synthesis: A Technical Guide for Researchers and Drug Development Professionals

(R)-1,2-Dimyristin, a diacylglycerol with two myristic acid chains, serves as a crucial starting material for the synthesis of various phospholipids essential in drug delivery systems and biomedical research. Its specific stereochemistry and defined acyl chain length make it an ideal precursor for creating phospholipids with consistent and reproducible physicochemical properties. This guide provides an in-depth overview of (R)-1,2-dimyristin, its conversion into phospholipids, and the subsequent application of these phospholipids in advanced drug delivery formulations.

Physicochemical Properties of (R)-1,2-Dimyristin

Understanding the physical and chemical characteristics of (R)-1,2-dimyristin is fundamental to its application in phospholipid synthesis. These properties influence its reactivity, solubility in various solvents, and handling conditions during synthesis.[1] The saturated myristoyl chains contribute to a relatively high melting point, allowing for tight molecular packing.[1]

| Property | Value | Reference |

| Synonyms | 1,2-Dimyristoyl-rac-glycerol, TG(14:0/14:0/0:0) | [2][3] |

| Molecular Formula | C31H60O5 | [1][2][3] |

| Molecular Weight | 512.8 g/mol | [2] |

| Physical State | Solid | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 58-61°C | [1] |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate, acetone) | [1] |

| Storage Condition | -20°C | [1] |

| Purity (Commercial) | >99% | [1][3] |

Synthesis of Phospholipids from (R)-1,2-Dimyristin

The primary application of (R)-1,2-dimyristin is in the synthesis of phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is a widely used phospholipid in the formulation of liposomes for drug delivery.[4][5][6] The synthesis involves the phosphorylation of the free hydroxyl group at the sn-3 position of the glycerol backbone, followed by the attachment of a headgroup, such as phosphocholine.

The conversion of (R)-1,2-dimyristin to DMPC typically involves a two-step process:

-

Phosphorylation: The sn-3 hydroxyl group of (R)-1,2-dimyristin is phosphorylated to introduce a phosphate group. This creates a phosphatidic acid intermediate.

-

Headgroup Attachment: The desired headgroup, in this case, choline, is then coupled to the phosphate group to form the final phosphatidylcholine.

A common method for synthesizing phosphatidylcholines is Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[7]

References

- 1. 1,2-Dimyristin, (R)- (1069-82-5) for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. Liposome formulations for effective administration of lipophilic malonatoplatinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Biosynthesis of 1,2-Diacyl-sn-glycerols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacyl-sn-glycerols (DAGs) are pivotal lipid molecules central to cellular metabolism and signaling. Functioning as key metabolic intermediates in the synthesis of major glycerolipids like triacylglycerols and phospholipids, they are also critical second messengers that modulate a wide array of cellular processes. This technical guide provides an in-depth exploration of the natural distribution of 1,2-diacyl-sn-glycerols, details their biosynthetic pathways, and outlines their function in signal transduction. Furthermore, it includes comprehensive experimental protocols for the analysis of these molecules and presents key pathways as visual diagrams to facilitate understanding.

Natural Occurrence of 1,2-Diacyl-sn-glycerols

1,2-Diacyl-sn-glycerols are ubiquitous components of biological systems, found in eukaryotes and some prokaryotes.[1] Their concentration and fatty acid composition vary significantly depending on the organism, tissue type, and metabolic state. In mammals, DAGs are present in virtually all tissues, including the liver, adipose tissue, muscle, brain, and intestines, as well as in circulating lipoproteins.[1] In plants, they are crucial intermediates in the synthesis of seed storage oils (triacylglycerols).[2]

While DAGs are generally present in low concentrations within cellular membranes under resting conditions, their levels can increase transiently and dramatically in response to specific extracellular signals that activate their production for signaling purposes.[3][4]

Table 1: Quantitative Data on 1,2-Diacyl-sn-glycerol Content in Various Biological Samples

| Biological Sample | Organism | Total 1,2-diacyl-sn-glycerol Content | Predominant Acyl Chains | Reference |

| Rat Brain | Rattus norvegicus | ~65 nmol/g tissue | 18:0, 20:4 | [5] |

| Human Platelets | Homo sapiens | 1-3 nmol/10⁹ cells (resting) | 16:0, 18:0, 18:1, 20:4 | [6] |

| Arabidopsis Leaves | Arabidopsis thaliana | ~0.5-1.0 mol% of total lipids | 16:0, 18:2, 18:3 | [7] |

| RAW 264.7 Macrophage Cells | Mus musculus | 100-200 pmol/10⁶ cells | 16:0, 18:1, 20:4 | [8] |

| Olive Oil (Virgin) | Olea europaea | 1-3% of total lipids | 16:0, 18:1, 18:2 | [9] |

Note: Values are approximate and can vary based on experimental conditions and analytical methods.

Biosynthesis of 1,2-Diacyl-sn-glycerols

Cells synthesize 1,2-diacyl-sn-glycerols through several distinct metabolic pathways, which can be broadly categorized into de novo synthesis and hydrolysis of existing phospholipids. The specific pathway utilized often depends on the cellular context and metabolic needs.

De Novo Synthesis: The Kennedy Pathway

The primary route for de novo synthesis of 1,2-diacyl-sn-glycerol is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway.[10][11] This pathway is fundamental for the production of triacylglycerols and phospholipids.[5] It begins with glycerol-3-phosphate and involves two sequential acylation steps.

-

First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[12]

-

Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position of LPA to produce phosphatidic acid (PA).[12]

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from PA to yield 1,2-diacyl-sn-glycerol.[11][12]

This pathway predominantly occurs in the endoplasmic reticulum.[12] The resulting 1,2-diacyl-sn-glycerol is then at a crucial metabolic branchpoint, where it can be further acylated to form triacylglycerol by diacylglycerol acyltransferase (DGAT) or used for the synthesis of phosphatidylcholine or phosphatidylethanolamine.[1][10]

Caption: De novo synthesis of 1,2-diacyl-sn-glycerol via the Kennedy pathway.

Hydrolysis of Phospholipids

1,2-Diacyl-sn-glycerols are also generated through the hydrolysis of membrane phospholipids, a process that is central to their role in signal transduction.[5]

-

Phospholipase C (PLC): The most prominent pathway for signal-induced DAG production involves the activation of phospholipase C (PLC) isozymes.[3][11] Upon stimulation of various cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid of the plasma membrane.[3] This reaction generates two second messengers: the membrane-bound 1,2-diacyl-sn-glycerol and the soluble inositol 1,4,5-trisphosphate (IP₃).[13]

-

Phospholipase D (PLD) Pathway: DAG can also be produced in a two-step process initiated by phospholipase D (PLD). PLD hydrolyzes phospholipids like phosphatidylcholine (PC) to generate phosphatidic acid (PA) and a free head group. The PA is then converted to DAG by the action of phosphatidic acid phosphatase (PAP).[3]

The Monoacylglycerol Pathway

In the intestine, a significant pathway for glycerolipid synthesis is the monoacylglycerol pathway.[14] Dietary triacylglycerols are hydrolyzed in the gut lumen to free fatty acids and 2-monoacyl-sn-glycerols. These are absorbed by enterocytes and re-esterified by monoacylglycerol acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols, which are then predominantly used for triacylglycerol resynthesis.[11][14]

Role in Signal Transduction

The generation of 1,2-diacyl-sn-glycerol at the plasma membrane, typically via PLC activation, initiates a cascade of downstream signaling events. DAG acts as a second messenger by recruiting and activating a specific set of proteins that contain a conserved C1 domain.[15]

The most well-studied targets of DAG are the Protein Kinase C (PKC) isozymes. Binding of DAG to the C1 domain of conventional and novel PKC isoforms causes them to translocate to the plasma membrane, where they become activated and phosphorylate a multitude of substrate proteins. This leads to the regulation of diverse cellular processes, including gene transcription, cell proliferation, differentiation, and apoptosis.[16]

Beyond PKC, DAG activates several other important signaling proteins, creating a complex network of cellular responses. These include:

-

RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): These are exchange factors that activate Ras and Rap small GTPases.[15][17]

-

Munc13 proteins: Involved in regulating neurotransmitter release and vesicle priming at synapses.[3]

-

Chimaerins: These proteins have Rac-GTPase activating protein (GAP) activity, thereby linking DAG signaling to the regulation of the cytoskeleton.[15]

-

Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid, thereby terminating DAG signaling while simultaneously generating another lipid messenger.[15]

Caption: Activation of Protein Kinase C (PKC) by 1,2-diacyl-sn-glycerol.

Experimental Protocols

Accurate analysis of 1,2-diacyl-sn-glycerols is essential for understanding their roles in metabolism and signaling. Quantification is challenging due to their low abundance and transient nature.[7] Below are summarized protocols for the extraction and analysis of DAGs.

Protocol 1: Total Lipid Extraction from Cultured Cells

This protocol is adapted from the Bligh and Dyer method for extracting total lipids from a cell suspension.[8][18]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH), ice-cold

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Deionized water

-

Internal standards (e.g., deuterated DAG mixture)

-

Glass tubes with Teflon-lined caps

-

Centrifuge

Methodology:

-

Cell Harvesting: Wash cultured cells twice with ice-cold PBS. Scrape cells into a known volume of fresh, ice-cold PBS to create a cell suspension of approximately 10-20 million cells/mL.[18]

-

Solvent Addition: Transfer 1 mL of the cell suspension to a glass tube. Add 2.5 mL of ice-cold methanol.[18]

-

Internal Standard: Add an appropriate amount of internal standard (e.g., 600 pmol of a d5-labeled DAG mixture) to the sample for quantitative analysis.[18]

-

Monophasic Mixture: Add 1.25 mL of CH₂Cl₂. Vortex vigorously for 30-60 seconds to form a single-phase solution.[8][18]

-

Phase Separation: Add an additional 1.25 mL of CH₂Cl₂ and 1 mL of deionized water. Vortex again for 30-60 seconds.[18]

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[8]

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

-

Re-extraction: Add 2 mL of CH₂Cl₂ to the remaining upper aqueous phase, vortex, and centrifuge again. Combine this second lower organic phase with the first one.[18]

-

Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Quantification of DAG by Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual molecular species of DAG.[19]

Materials:

-

Dried lipid extract (from Protocol 1)

-

LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, methanol)

-

Ammonium formate or acetate (for mobile phase)

-

Reversed-phase C18 HPLC column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Sample Reconstitution: Resuspend the dried lipid extract in a suitable solvent, typically a mixture used in the initial mobile phase conditions (e.g., methanol/chloroform 2:1 v/v).

-

Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column. Elute the lipids using a gradient of mobile phases. A typical gradient might start with a higher polarity solvent mixture (e.g., acetonitrile/water) and ramp to a lower polarity mixture (e.g., isopropanol/acetonitrile) to elute the hydrophobic DAGs. This separates DAG species based on their acyl chain length and degree of unsaturation.[19]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. DAGs readily form adducts such as [M+NH₄]⁺.

-

Identification and Quantification:

-

Full Scan (MS1): Acquire full scan spectra to identify the masses of potential DAG species.

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ions identified in the full scan. Fragmentation of DAGs typically results in the neutral loss of one of the fatty acyl chains, allowing for the identification of the constituent fatty acids.[8][19]

-

Quantification: Integrate the peak areas for each specific DAG molecular species and normalize to the peak area of the corresponding internal standard. Construct a calibration curve using known concentrations of DAG standards to determine the absolute amount in the original sample.

-

Protocol 3: Radiometric DAG Kinase Assay

This classic and highly sensitive assay quantifies total sn-1,2-diacylglycerol levels by enzymatic conversion to radiolabeled phosphatidic acid.[4][20][21]

Materials:

-

Dried lipid extract

-

E. coli DAG kinase enzyme

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Reaction buffer (e.g., containing imidazole, NaCl, MgCl₂, EGTA)

-

Dithiothreitol (DTT)

-

Solubilizing buffer (e.g., containing cardiolipin and octyl-β-glucoside)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvents (e.g., chloroform/methanol/acetic acid)

-

Phosphorimager or scintillation counter

Methodology:

-

Lipid Solubilization: Dissolve the dried lipid extract in a small volume of solubilizing buffer by vigorous vortexing.[20]

-

Reaction Setup: In a reaction tube on ice, combine the solubilized lipids, reaction buffer, DTT, and E. coli DAG kinase.[20]

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Vortex briefly and incubate at room temperature (e.g., 25°C) for 30-60 minutes.[20]

-

Stop Reaction and Extract Lipids: Stop the reaction by adding methanol and chloroform to re-extract the lipids as described in Protocol 1. Dry the resulting organic phase under nitrogen.

-

TLC Separation: Dissolve the dried, radiolabeled lipids in a small volume of chloroform/methanol and spot them onto a silica TLC plate alongside a non-radioactive phosphatidic acid standard.[20]

-

Chromatography: Develop the TLC plate in a chamber containing a solvent system such as chloroform/methanol/acetic acid (e.g., 65:15:5 v/v/v) to separate phosphatidic acid from other lipids and unreacted ATP.[20]

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphorimaging screen. The amount of radioactivity incorporated into the phosphatidic acid spot, which is directly proportional to the amount of DAG in the sample, can be quantified using a phosphorimager. Alternatively, the spot can be scraped and quantified by scintillation counting.

Conclusion

1,2-Diacyl-sn-glycerols are far more than simple intermediates in lipid metabolism; they are indispensable signaling molecules that translate external stimuli into a wide spectrum of cellular actions. Their synthesis is tightly regulated through multiple pathways, ensuring that their levels are precisely controlled for both metabolic functions and signaling fidelity. The analytical methods detailed herein provide the necessary tools for researchers to probe the complex dynamics of DAGs, paving the way for a deeper understanding of their roles in health and disease and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. frontiersin.org [frontiersin.org]

- 3. um.es [um.es]

- 4. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Diacylglycerol | Springer Nature Experiments [experiments.springernature.com]

- 6. quantitative-analysis-of-alkylacyl-alkenylacyl-and-diacyl-types-of-diglycerides-obtained-from-glycerophospholipids - Ask this paper | Bohrium [bohrium.com]

- 7. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. researchgate.net [researchgate.net]

- 15. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Second messenger system - Wikipedia [en.wikipedia.org]

- 17. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]

- 21. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]

An In-depth Technical Guide to the Molecular Formula C31H60O5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

The molecular formula C31H60O5 is predominantly associated with 1,2-Dimyristoyl-rac-glycerol, a diglyceride that plays a significant role in various cellular processes.

| Property | Value |

| Molecular Formula | C31H60O5 |

| Compound Name | 1,2-Dimyristoyl-rac-glycerol (DMG) |

| Synonyms | Dimyristoyl diglyceride, 1,2-Dimyristin |

| Molecular Weight | 512.8 g/mol [1] |

| Appearance | White to yellowish-grey solid[1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, benzene, chloroform, and ether[1] |

Biological Activities and Experimental Data

1,2-Dimyristoyl-rac-glycerol exhibits a range of biological activities, including the modulation of insulin signaling, enhancement of anti-tumor effects, and potential antiviral and antiparasitic properties.

Modulation of Insulin Receptor Signaling

1,2-diacylglycerols, including DMG, have been shown to stimulate the phosphorylation of the insulin receptor. This effect appears to be dose-dependent and may occur through a mechanism independent of Protein Kinase C (PKC) activation.

Quantitative Data:

| Parameter | Observation | Concentration/Dose | Cell Lines | Reference |

| Insulin Receptor β-subunit Phosphorylation | Optimal stimulation | 100 µg/ml | U-937 (monocyte-like), IM-9 (lymphoblastoid) | [2] |

| Insulin Receptor Tyrosine Kinase Activity | 2.5-3.5-fold increase | Not specified | U-937, IM-9 |

Experimental Protocol: Insulin Receptor Phosphorylation Assay (General Overview)

A detailed, step-by-step protocol for this specific experiment is not available in the public search results. However, a general approach for an insulin receptor phosphorylation assay would involve the following steps:

-

Cell Culture: Human monocyte-like (U-937) and lymphoblastoid (IM-9) cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of 1,2-diacylglycerol (including a 100 µg/ml dose) for a specified duration. A control group without treatment is also maintained.

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Immunoprecipitation: The insulin receptor is isolated from the cell lysate using specific antibodies.

-

Western Blotting: The immunoprecipitated proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the phosphorylation status of the insulin receptor β-subunit.

-

Quantification: The intensity of the bands corresponding to the phosphorylated receptor is quantified to determine the extent of phosphorylation.

Enhancement of Anti-tumor Effects

DMG has been observed to enhance the anti-tumor effect of glucocorticoids in a mouse xenograft model.

Quantitative Data:

| Parameter | Observation | Dose | Animal Model | Reference |

| Tumor Weight Reduction | Significant reduction in tumor weight | 0.5 mg/kg | LY5178Y mouse xenograft model | [2] |

Experimental Protocol: Mouse Xenograft Tumor Model (General Overview)

A precise, detailed protocol for this experiment is not publicly available. A generalized protocol for a mouse xenograft study is as follows:

-

Cell Culture: L5178Y lymphoblasts are cultured in vitro.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of L5178Y cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with 1,2-dimyristoyl-rac-glycerol (0.5 mg/kg), a glucocorticoid, or a combination of both. A control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Antiviral and Antiparasitic Activities

Research suggests that DMG may possess antiviral and antiparasitic properties.

-

Antiviral Activity: It is proposed to inhibit the replication of Herpes Simplex Virus (HSV) by binding to a viral surface glycoprotein and preventing the release of diacylglycerol from the host cell membrane[1][3].

-

Antiparasitic Activity: DMG is suggested to inhibit the activity of enzymes essential for fatty acid synthesis in trypanosomes, the parasites responsible for African sleeping sickness[1][3].

Quantitative Data:

Specific quantitative data, such as IC50 values for the antiviral and antiparasitic activities of 1,2-Dimyristoyl-rac-glycerol, are not available in the reviewed search results.

Experimental Protocols (General Overview)

Detailed protocols for these specific assays with DMG are not publicly available. General methodologies for these types of studies are outlined below.

Plaque Reduction Assay for HSV (General Overview):

-

Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of HSV.

-

Treatment: The infected cells are then overlaid with a semi-solid medium containing various concentrations of 1,2-dimyristoyl-rac-glycerol.

-

Incubation: The plates are incubated for a period to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques (zones of cell death) is counted. The reduction in plaque number in treated wells compared to control wells indicates antiviral activity.

Trypanosome Fatty Acid Synthesis Inhibition Assay (General Overview):

-

Parasite Culture: Trypanosoma brucei parasites are cultured in a suitable medium.

-

Treatment: The parasites are incubated with different concentrations of 1,2-dimyristoyl-rac-glycerol.

-

Metabolic Labeling: A radiolabeled precursor of fatty acid synthesis (e.g., [14C]-acetate) is added to the culture.

-

Lipid Extraction: After a specific incubation period, the lipids are extracted from the parasites.

-

Analysis: The incorporation of the radiolabel into fatty acids is measured using techniques like thin-layer chromatography and scintillation counting. A decrease in radiolabel incorporation in treated parasites indicates inhibition of fatty acid synthesis.

Signaling Pathways and Mechanisms of Action

1,2-Dimyristoyl-rac-glycerol, as a diacylglycerol, is a key second messenger in various signaling pathways, most notably the Protein Kinase C (PKC) pathway. It also appears to influence the insulin receptor through a PKC-independent mechanism.

Diacylglycerol-PKC Signaling Pathway

The canonical DAG-PKC pathway is a central signaling cascade involved in numerous cellular processes.

References

Methodological & Application

Synthesis of High-Purity (R)-1,2-Dimyristin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of high-purity (R)-1,2-Dimyristin. It includes methodologies for synthesis, purification, and characterization, along with quantitative data and visual diagrams of relevant pathways and workflows.

Introduction

(R)-1,2-Dimyristin, a chiral diacylglycerol (DAG), is a crucial molecule in biomedical research and drug development. As a key second messenger in signal transduction pathways, it is instrumental in activating various protein kinase C (PKC) isozymes.[1] The stereochemistry at the C2 position of the glycerol backbone is critical for its biological activity, necessitating the synthesis of the pure (R)-enantiomer. This document outlines reliable methods to obtain high-purity (R)-1,2-Dimyristin for research and preclinical studies.

Chemical Synthesis Approach: Enantioselective Synthesis from (R)-Solketal

A robust method for the synthesis of (R)-1,2-Dimyristin is through the enantioselective acylation of a chiral building block, such as (R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol). This method ensures the correct stereochemistry from the start, avoiding the need for chiral separation of a racemic mixture.

Experimental Protocol:

Step 1: Protection of (R)-Solketal

-

Dissolve (R)-solketal in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable protecting group to the primary hydroxyl group. A common choice is the trityl (triphenylmethyl) group due to its steric bulk, which directs acylation to the secondary hydroxyl group in a later step. Add trityl chloride and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting protected (R)-solketal by column chromatography on silica gel.

Step 2: Acylation with Myristic Acid

-

Dissolve the protected (R)-solketal in anhydrous DCM under an inert atmosphere.

-

Add myristic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute hydrochloric acid and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Deprotection of the Acetal Group

-

Dissolve the diacylated product in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and an acidic aqueous solution (e.g., 1 M HCl).

-

Stir the reaction at room temperature, monitoring the cleavage of the acetonide group by TLC.

-

Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Step 4: Final Deprotection and Purification

-

Remove the trityl protecting group under acidic conditions, for example, by using a solution of trifluoroacetic acid (TFA) in DCM.

-

Monitor the reaction by TLC. Upon completion, carefully neutralize the acid.

-

Purify the crude (R)-1,2-Dimyristin by column chromatography on silica gel, followed by crystallization to achieve high purity. A suitable solvent system for crystallization is a mixture of n-hexane and ethyl acetate.[2]

Quantitative Data for Chemical Synthesis:

| Step | Reaction | Typical Yield | Purity (after purification) | Enantiomeric Excess (e.e.) |

| 1 | Protection of (R)-Solketal | >90% | >98% | >99% |

| 2 | Acylation with Myristic Acid | 80-90% | >95% | >99% |

| 3 | Acetal Deprotection | >90% | >95% | >99% |

| 4 | Final Deprotection & Purification | 70-80% | >99% | >99% |

Note: The yields and purities are representative and may vary based on specific reaction conditions and scale.

Enzymatic Synthesis Approach: Lipase-Catalyzed Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipase-catalyzed kinetic resolution of racemic 1,2-diols or enantioselective esterification of glycerol can be employed to produce (R)-1,2-Dimyristin. The following protocol describes a kinetic resolution approach.

Experimental Protocol:

Step 1: Synthesis of Racemic 1,2-Dimyristin

-

Synthesize racemic 1,2-Dimyristin using standard acylation methods starting from glycerol, without the use of a chiral precursor.

Step 2: Lipase-Catalyzed Enantioselective Acylation

-

Dissolve the racemic 1,2-Dimyristin in a suitable organic solvent (e.g., diisopropyl ether or toluene).

-

Add an acyl donor, such as vinyl acetate, and an immobilized lipase. Candida antarctica lipase B (CALB, often supplied as Novozym 435) is a highly effective catalyst for this transformation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

-

Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted diol.

-

Once the desired conversion is reached, filter off the immobilized enzyme.